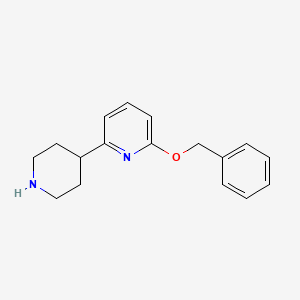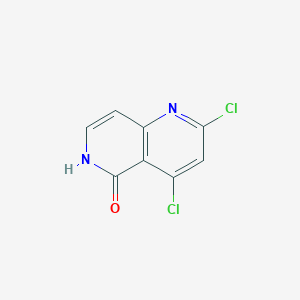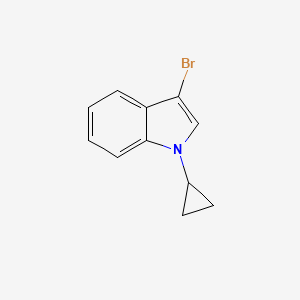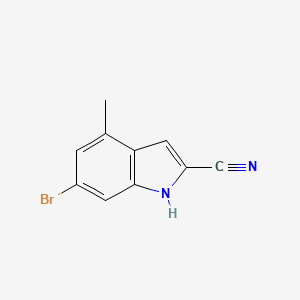
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 3 and 5, and an isopropylaminoethanol group attached to the second position of the thienyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves several steps. One common synthetic route includes the bromination of 2-thienyl derivatives followed by the introduction of the isopropylaminoethanol group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated thienyl compound with isopropylaminoethanol under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thienyl derivatives.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl ring .
Applications De Recherche Scientifique
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thienyl derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds, such as:
1-(3,5-Dibromo-2-thienyl)ethanone: This compound shares the same thienyl ring with bromine substitutions but differs in the functional group attached to the ring.
3,5-Dibromo-2-methylthiophene: Another similar compound with a methyl group instead of the isopropylaminoethanol group.
The uniqueness of this compound lies in its specific functional group, which imparts unique reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
62673-58-9 |
|---|---|
Formule moléculaire |
C9H13Br2NOS |
Poids moléculaire |
343.08 g/mol |
Nom IUPAC |
1-(3,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Br2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
Clé InChI |
PHCVVTFFVNUOSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=C(C=C(S1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)



![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)



![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

